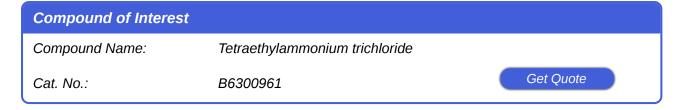


An In-Depth Technical Guide to Tetraethylammonium Trichloride: Discovery, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium trichloride ([N(C₂H₅)₄][Cl₃]), a stable, crystalline solid, has emerged as a significant reagent in modern organic synthesis. This document provides a comprehensive overview of its discovery, history, physicochemical properties, and its applications as a versatile agent for chlorination and oxidation reactions. Detailed experimental protocols for its synthesis and key applications are presented to facilitate its use in a laboratory setting.

Introduction and Historical Context

The history of tetraethylammonium salts in science dates back to the early 20th century, with their investigation as quaternary ammonium compounds. The simpler salt, tetraethylammonium chloride ($[N(C_2H_5)_4]CI$), gained prominence in pharmacology for its ability to block potassium channels in neurons and muscle cells.

While the tetraethylammonium cation was well-established, the trichloride salt ($[N(C_2H_5)_4][Cl_3]$) was introduced as a highly practical and versatile reagent for organic synthesis in a key 1997 publication by Thierry Schlama, Kiroubagaranne Gabriel, Véronique Gouverneur, and Charles Mioskowski. This compound, often referred to as the Mioskowski reagent, provided a safer and more manageable alternative to gaseous chlorine for a variety of chemical transformations. Its



development marked a significant advancement in the convenient application of electrophilic chlorine in a controlled manner.

Physicochemical Properties

Tetraethylammonium trichloride is a yellow, crystalline solid that is soluble in polar organic solvents such as dichloromethane, ethanol, and acetonitrile.[1] It is a strong oxidizing and chlorinating agent.[1]

Table 1: Physicochemical Properties of Tetraethylammonium Trichloride

Property	Value	Reference
Chemical Formula	C8H20Cl3N	[1]
Molar Mass	236.61 g/mol	[1]
Appearance	Yellow solid	[1]
Solubility	Soluble in Dichloromethane, Ethanol, Acetonitrile, Pyridine	[1]

Note: Detailed experimental values for properties such as melting point and density are not consistently reported in publicly available literature. Researchers should characterize the material upon synthesis.

Synthesis of Tetraethylammonium Trichloride

The preparation of **tetraethylammonium trichloride** is a straightforward procedure that involves the reaction of tetraethylammonium chloride with elemental chlorine.[1]

Experimental Protocol: Synthesis of Tetraethylammonium Trichloride

Materials:

- Tetraethylammonium chloride ([N(C₂H₅)₄]Cl)
- Dichloromethane (CH₂Cl₂)

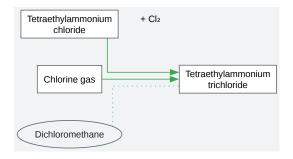


Chlorine gas (Cl₂)

Procedure:

- A solution of tetraethylammonium chloride in dichloromethane is prepared in a suitable reaction vessel.
- Chlorine gas is bubbled through the solution at room temperature. The reaction progress can be monitored by the color change of the solution to yellow.
- Once the reaction is complete, the solvent is removed under reduced pressure.
- The resulting yellow solid is tetraethylammonium trichloride, which can be stored for future use.[1]

Diagram 1: Synthesis of Tetraethylammonium Trichloride



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A schematic of the synthesis of **tetraethylammonium trichloride**.

Applications in Organic Synthesis

Tetraethylammonium trichloride serves as a versatile reagent for a range of chlorination and oxidation reactions, offering an easier-to-handle alternative to gaseous chlorine.[1]

Dichlorination of Alkenes and Alkynes

The reagent readily reacts with alkenes to afford the corresponding vicinal dichlorides and with alkynes to produce trans-dichloroalkenes.[1]

Materials:



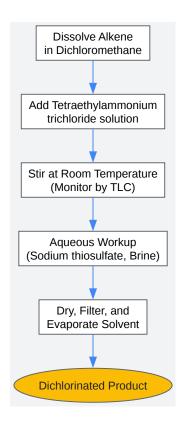
- Alkene (e.g., cyclohexene)
- Tetraethylammonium trichloride
- Dichloromethane (CH₂Cl₂)

Procedure:

- The alkene is dissolved in dichloromethane in a round-bottom flask.
- A solution of tetraethylammonium trichloride in dichloromethane is added dropwise to the alkene solution at room temperature.
- The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any unreacted reagent, followed by a brine wash.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the dichlorinated product.

Diagram 2: General Workflow for Alkene Dichlorination





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A typical experimental workflow for the dichlorination of an alkene.

Chlorination of Aromatic Compounds

Electron-rich aromatic compounds can be chlorinated, typically in the para position, using tetraethylammonium trichloride.[1]

Oxidation of Alcohols

In the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), **tetraethylammonium trichloride** is an effective oxidant for converting primary alcohols to aldehydes and secondary alcohols to ketones.[1] A notable feature of this system is the selective oxidation of secondary alcohols in the presence of primary alcohols.[1]

Materials:

- Secondary alcohol (e.g., 2-octanol)
- Tetraethylammonium trichloride

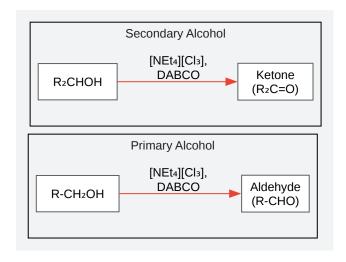


- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Acetonitrile (CH₃CN)

Procedure:

- The secondary alcohol and DABCO are dissolved in acetonitrile in a reaction flask.
- **Tetraethylammonium trichloride** is added portion-wise to the solution at room temperature.
- The reaction mixture is stirred until the starting material is consumed, as indicated by TLC.
- The reaction is guenched by the addition of a saturated aqueous solution of sodium sulfite.
- The product is extracted with an organic solvent (e.g., diethyl ether).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography.

Diagram 3: Oxidation of Alcohols to Carbonyls



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Oxidation pathways for primary and secondary alcohols.



Conclusion

Tetraethylammonium trichloride has proven to be a valuable and versatile reagent in organic synthesis. Its stability, ease of handling, and reactivity make it an excellent choice for a variety of chlorination and oxidation reactions. The methodologies presented in this guide offer a foundation for researchers to explore and utilize this reagent in their synthetic endeavors. As the demand for efficient and selective synthetic methods continues to grow, the applications of **tetraethylammonium trichloride** are likely to expand further.

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References

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